molecular formula C5H7O3S- B1231810 4-Methylthio-2-oxobutanoate

4-Methylthio-2-oxobutanoate

Cat. No.: B1231810
M. Wt: 147.17 g/mol
InChI Key: SXFSQZDSUWACKX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methylthio-2-oxobutanoate is the 2-oxo monocarboxylic acid anion derived from 4-methylthio-2-oxobutanoic acid. The major microspecies at pH 7.3, it is formed from L-methionine via the action of methionine transaminase. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It derives from a butyrate. It is a conjugate base of a 4-methylthio-2-oxobutanoic acid.

Properties

Molecular Formula

C5H7O3S-

Molecular Weight

147.17 g/mol

IUPAC Name

4-methylsulfanyl-2-oxobutanoate

InChI

InChI=1S/C5H8O3S/c1-9-3-2-4(6)5(7)8/h2-3H2,1H3,(H,7,8)/p-1

InChI Key

SXFSQZDSUWACKX-UHFFFAOYSA-M

SMILES

CSCCC(=O)C(=O)[O-]

Canonical SMILES

CSCCC(=O)C(=O)[O-]

Synonyms

2-keto-4-methylthiobutanoic acid
2-keto-4-methylthiobutyrate
2-keto-4-methylthiobutyric acid
2-keto-4-methylthiobutyric acid, calcium salt
2-keto-4-methylthiobutyric acid, monosodium salt
2-keto-4-thiomethylbutyrate
2-ketothiomethylbutyric acid
2-oxo-4-thiomethylbutyric acid
4-methylmercapto-2-oxobutyrate
4-methylthio-2-ketobutyric acid
4-methylthio-2-oxobutanoate
4-methylthio-2-oxobutanoic acid
4-methylthio-2-oxobutyric acid
alpha-keto-gamma-methiolbutyrate
alpha-ketomethionine
alpha-oxo-gamma-methylthiobutyric acid
alpha-oxomethionine
gamma-methiol-keto-butyric acid
S-methyl-alpha-ketobutyric acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylthio-2-oxobutanoate
Reactant of Route 2
Reactant of Route 2
4-Methylthio-2-oxobutanoate
Reactant of Route 3
Reactant of Route 3
4-Methylthio-2-oxobutanoate
Reactant of Route 4
4-Methylthio-2-oxobutanoate
Reactant of Route 5
Reactant of Route 5
4-Methylthio-2-oxobutanoate
Reactant of Route 6
4-Methylthio-2-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.